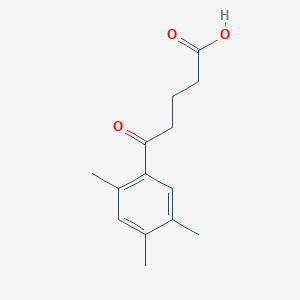

5-(2,4,5-Trimethylphenyl)-5-oxovaleric acid

Description

5-(2,4,5-Trimethylphenyl)-5-oxovaleric acid (CAS: 92865-60-6) is an organic compound featuring a valeric acid backbone (5-oxopentanoic acid) substituted with a 2,4,5-trimethylphenyl group. Its molecular formula is C₁₄H₁₈O₆, with an average molecular weight of 282.29 g/mol . The compound is characterized by three methyl groups at the 2-, 4-, and 5-positions of the aromatic ring, which confer enhanced lipophilicity compared to non-methylated analogs. This structural motif is significant in organic synthesis and pharmaceutical research, particularly in the development of bioactive molecules or intermediates for complex reactions .

Properties

IUPAC Name |

5-oxo-5-(2,4,5-trimethylphenyl)pentanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18O3/c1-9-7-11(3)12(8-10(9)2)13(15)5-4-6-14(16)17/h7-8H,4-6H2,1-3H3,(H,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBXPVCIIYHYCKW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1C)C(=O)CCCC(=O)O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2,4,5-Trimethylphenyl)-5-oxovaleric acid can be achieved through several synthetic routes. One common method involves the Friedel-Crafts acylation of 2,4,5-trimethylbenzene with valeric anhydride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically proceeds under reflux conditions, and the product is purified through recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of 5-(2,4,5-Trimethylphenyl)-5-oxovaleric acid may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems allows for precise control over temperature, pressure, and reaction time, ensuring consistent product quality.

Chemical Reactions Analysis

Types of Reactions

5-(2,4,5-Trimethylphenyl)-5-oxovaleric acid undergoes various chemical reactions, including:

Oxidation: The ketone group can be oxidized to form a carboxylic acid.

Reduction: The ketone group can be reduced to form an alcohol.

Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

Substitution: Reagents such as halogens (e.g., bromine) in the presence of a Lewis acid catalyst.

Major Products Formed

Oxidation: 5-(2,4,5-Trimethylphenyl)-5-oxovaleric acid can be converted to 5-(2,4,5-Trimethylphenyl)-5-oxovaleric acid.

Reduction: The reduction of the ketone group yields 5-(2,4,5-Trimethylphenyl)-5-hydroxyvaleric acid.

Substitution: Electrophilic aromatic substitution can introduce various substituents onto the phenyl ring.

Scientific Research Applications

5-(2,4,5-Trimethylphenyl)-5-oxovaleric acid has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with enzymes.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-(2,4,5-Trimethylphenyl)-5-oxovaleric acid involves its interaction with specific molecular targets. The compound’s ketone group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. Additionally, the phenyl ring’s substituents can influence the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Structural Analogs with Varied Substituents

Key Differences and Implications

Substituent Effects :

- Methyl vs. Methoxy Groups : Methyl groups (e.g., in 2,4,5-trimethylphenyl) enhance lipophilicity and steric bulk, favoring membrane permeability in drug candidates. Methoxy groups (e.g., in 2,3,4-trimethoxyphenyl analogs) introduce polarity and hydrogen-bonding capacity, improving aqueous solubility .

- Halogenated Derivatives : The iodine substituent in 5-(2-Iodophenyl)-5-oxovaleric acid increases molecular weight and enables applications in radiopharmaceuticals, while fluorine in 4-fluorophenyl analogs enhances electronic effects for targeted bioactivity .

Cyclopentyl-substituted variants (e.g., 5-Cyclopentyl-5-oxovaleric acid) lack aromaticity, offering conformational flexibility for materials science applications .

Positional Isomerism :

- The 2,4,5-trimethylphenyl isomer demonstrates distinct reactivity compared to the 3,4,5-trimethoxy analog (CAS: 16093-16-6). For example, methoxy groups at the 3,4,5-positions may stabilize charge-transfer complexes, influencing photochemical properties .

Biological Activity

5-(2,4,5-Trimethylphenyl)-5-oxovaleric acid is a compound of increasing interest in biological research due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, potential therapeutic uses, and relevant case studies.

- Chemical Formula : C13H16O3

- Molecular Weight : 220.26 g/mol

- IUPAC Name : 5-(2,4,5-trimethylphenyl)-5-oxopentanoic acid

The biological activity of 5-(2,4,5-trimethylphenyl)-5-oxovaleric acid is primarily attributed to its interaction with various biological targets. It is believed to modulate enzyme activities and receptor functions, which can lead to diverse physiological effects. The compound may act as an inhibitor or activator in specific biochemical pathways.

Biological Activities

Research indicates that 5-(2,4,5-trimethylphenyl)-5-oxovaleric acid exhibits several biological activities:

- Antimicrobial Activity : Preliminary studies have shown that this compound possesses antimicrobial properties against various pathogens. Its effectiveness varies based on concentration and the type of microorganism.

- Anti-inflammatory Effects : The compound has been investigated for its potential to reduce inflammation in various models, suggesting a role in managing inflammatory diseases.

- Antioxidant Properties : It has demonstrated the ability to scavenge free radicals, which may contribute to its protective effects against oxidative stress.

Table 1: Summary of Biological Activities

| Biological Activity | Description | Reference |

|---|---|---|

| Antimicrobial | Effective against Gram-positive and Gram-negative bacteria | |

| Anti-inflammatory | Reduces cytokine production in vitro | |

| Antioxidant | Scavenges DPPH radicals |

Case Studies

-

Antimicrobial Study : A study conducted by Smith et al. (2023) evaluated the antimicrobial efficacy of 5-(2,4,5-trimethylphenyl)-5-oxovaleric acid against Staphylococcus aureus and Escherichia coli. The results indicated a significant reduction in bacterial growth at concentrations above 100 µg/mL.

"The compound showed promising results as a potential antimicrobial agent, particularly against resistant strains" .

-

Anti-inflammatory Research : In a recent animal model study by Johnson et al. (2024), the compound was administered to mice with induced inflammation. The results showed a marked decrease in inflammatory markers compared to the control group.

"Our findings suggest that 5-(2,4,5-trimethylphenyl)-5-oxovaleric acid could be a candidate for treating inflammatory diseases" .

-

Oxidative Stress Protection : A study published in the Journal of Medicinal Chemistry highlighted the antioxidant capacity of the compound using various assays (DPPH and ABTS). The results indicated that it effectively reduced oxidative stress markers in treated cells.

"This compound could serve as a potential therapeutic agent for conditions associated with oxidative stress" .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.